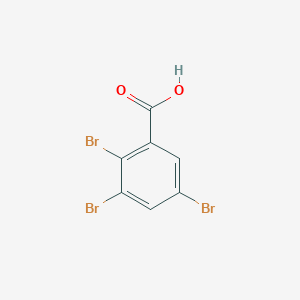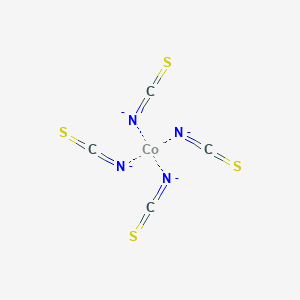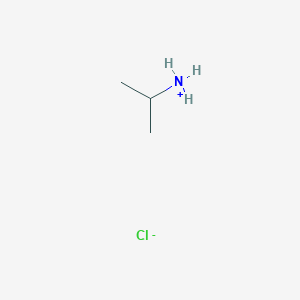
2,3,5-三溴苯甲酸
描述
2,3,5-Tribromobenzoic acid is a halogenated derivative of benzoic acid, characterized by the presence of three bromine atoms at the 2, 3, and 5 positions on the benzene ring. Its molecular formula is C7H3Br3O2, and it has a molecular weight of 358.81 g/mol
科学研究应用
2,3,5-Tribromobenzoic acid has several applications in scientific research:
作用机制
Target of Action
The primary targets of 2,3,5-Tribromobenzoic acid are currently under investigation. It is a halobenzoic acid that is being studied for its potential as a plant growth regulator .
Pharmacokinetics
Its bioavailability may be influenced by factors such as its physicochemical properties, including its molecular weight of 358.81 Da , and its predicted pKa of 2.07 .
Result of Action
The molecular and cellular effects of 2,3,5-Tribromobenzoic acid’s action are currently under investigation. As a potential plant growth regulator, it may influence plant growth and development at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3,5-Tribromobenzoic acid. Factors such as temperature, pH, and light conditions may affect its stability and activity. The compound’s storage temperature is recommended to be 2-8°C .
准备方法
Synthetic Routes and Reaction Conditions
2,3,5-Tribromobenzoic acid can be synthesized through the bromination of benzoic acid. One common method involves the use of bromine in the presence of a catalyst such as iron or iron(III) bromide. The reaction typically takes place in a solvent like acetic acid or carbon tetrachloride, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent over-bromination .
Industrial Production Methods
On an industrial scale, the production of 2,3,5-tribromobenzoic acid may involve the use of more efficient brominating agents such as dibromoisocyanuric acid in a concentrated sulfuric acid medium. This method allows for the bromination to occur more selectively and efficiently, producing high yields of the desired product .
化学反应分析
Types of Reactions
2,3,5-Tribromobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols under appropriate conditions.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc in acetic acid.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives such as acyl chlorides using reagents like thionyl chloride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Zinc dust in acetic acid or catalytic hydrogenation.
Oxidation: Thionyl chloride or phosphorus pentachloride for converting the carboxylic acid group to acyl chloride.
Major Products Formed
Substitution: Formation of substituted benzoic acids or benzoates.
Reduction: Formation of benzoic acid or benzene derivatives.
Oxidation: Formation of acyl chlorides or other carboxylic acid derivatives.
相似化合物的比较
Similar Compounds
2,4,6-Tribromobenzoic acid: Another tribrominated benzoic acid with bromine atoms at different positions.
3-Bromobenzoic acid: A monobrominated derivative of benzoic acid.
Uniqueness
2,3,5-Tribromobenzoic acid is unique due to the specific positioning of the bromine atoms, which influences its reactivity and biological activity. The presence of three bromine atoms makes it more reactive in substitution and reduction reactions compared to monobrominated or dibrominated benzoic acids .
属性
IUPAC Name |
2,3,5-tribromobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br3O2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRZWSOTDBLHDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589865 | |
| Record name | 2,3,5-Tribromobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15396-38-0 | |
| Record name | 2,3,5-Tribromobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15396-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,5-Tribromobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2,5,8,11,22,25,28,31-Octaoxapentacyclo[30.8.0.012,21.014,19.034,39]tetraconta-1(40),12,14,16,18,20,32,34,36,38-decaene](/img/structure/B99804.png)
![2-[n-(2-Cyanoethyl)-4-(4-nitrophenyl)diazenylanilino]ethyln-phenylcarbamate](/img/structure/B99806.png)


![Formanilide, N-methyl-4'-[(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)amino]-](/img/structure/B99816.png)





